4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at the 6-position and a piperazine ring at the 4-position. The piperazine is further substituted with a cyclopropylsulfonyl group. This structure combines a heterocyclic core (pyrimidine) with a sulfonamide-linked piperazine moiety, a design common in medicinal chemistry for targeting enzymes or receptors. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the cyclopropylsulfonyl group may improve solubility and modulate steric interactions.
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2S/c13-12(14,15)10-7-11(17-8-16-10)18-3-5-19(6-4-18)22(20,21)9-1-2-9/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBHKZYJODHMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine core : Provides a planar, aromatic scaffold for molecular interactions.
- Trifluoromethyl group : Increases lipophilicity and resistance to oxidative metabolism.
- Cyclopropylsulfonyl-piperazine : Introduces polarity (via sulfonyl) and conformational rigidity (via cyclopropane).
Hypothetical Properties :
- Molecular Formula : C₁₂H₁₄F₃N₄O₂S.
- Molecular Weight : ~335.3 g/mol (calculated).
- Potential Applications: Kinase inhibitors, antiviral agents, or CNS drugs (inferred from structural analogs).
Comparison with Structural Analogs
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride (CAS 1380300-84-4)
Structural Differences :
- Lacks the cyclopropylsulfonyl group on piperazine.
- Exists as a dihydrochloride salt.
Key Implications :
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 2034603-14-8)
Structural Differences :
- Sulfonyl Group : Aryl-substituted (2,5-dimethoxyphenyl) vs. cyclopropyl.
- Pyrimidine Substitution : Additional methyl group at the 2-position.
Key Implications :
- Lipophilicity : Higher molecular weight (446.4 g/mol) and aromaticity may enhance lipid solubility but reduce aqueous solubility.
- Electronic Effects : Methoxy groups donate electrons, altering electronic properties of the sulfonyl moiety.
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2)
Structural Differences :
- Piperazine Substitution: No sulfonyl group.
- Pyrimidine Substitution : tert-Butyl group at the 2-position.
Key Implications :
- Lipophilicity : The tert-butyl group increases hydrophobicity (logP), favoring blood-brain barrier penetration .
- Synthetic Accessibility : Absence of sulfonyl group simplifies synthesis.
- Physical Properties : Reported density (1.2 g/cm³) and boiling point (363.3°C) suggest moderate volatility.
Discussion of Structural Trends
Sulfonyl vs. Non-sulfonyl Derivatives: Sulfonyl groups (e.g., cyclopropyl or aryl) enhance polarity and hydrogen-bonding capacity, improving solubility and target binding . Non-sulfonyl analogs (e.g., CAS 219599-99-2) may exhibit better membrane permeability but reduced solubility .
Aryl Groups: Increase molecular weight and complexity, possibly reducing metabolic clearance.
Salt Forms: Dihydrochloride salts (CAS 1380300-84-4) improve solubility for intravenous formulations but may limit tissue penetration .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution at the pyrimidine core .
- Reaction Monitoring : Employ HPLC or LC-MS to track intermediate formation and purity during stepwise synthesis (e.g., sulfonylation of piperazine, pyrimidine ring functionalization) .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Confirm structure via /-NMR (e.g., trifluoromethyl group at δ ~110–120 ppm in -NMR) and HRMS for molecular ion verification .
- Thermal Analysis : Use DSC/TGA to determine melting point (e.g., ~120–125°C for analogous trifluoromethyl pyrimidines) and decomposition profiles .
- X-ray Diffraction (XRPD) : Identify crystalline polymorphs, which influence solubility and stability .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or sulfotransferases due to the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .
- In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of enzymatic activity (e.g., IC determination) .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells to assess selectivity .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl-piperazine group and target active sites (e.g., hydrophobic pockets) .
- QSAR Analysis : Corrogate substituent effects (e.g., cyclopropyl vs. phenyl groups) on bioactivity using Hammett or Hansch parameters .
- MD Simulations : Simulate ligand-protein stability over 100 ns to predict binding kinetics (e.g., residence time improvements) .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or solvent effects (e.g., DMSO vs. aqueous buffers) .
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or solid dispersion techniques (e.g., spray drying with PVP) .
- Surface Plasmon Resonance (SPR) : Measure kinetic solubility in real-time under physiologically relevant conditions .
Q. How can researchers investigate structure-activity relationships (SAR) for the trifluoromethyl and sulfonyl groups?
- Methodological Answer :
- Synthetic Analogues : Prepare derivatives with substituents like methylsulfonyl or difluoromethyl and compare IC values .
- Metabolic Stability : Use liver microsome assays to assess the impact of cyclopropylsulfonyl on oxidative metabolism (CYP450 inhibition) .
- Lipophilicity : Measure logP via shake-flask method to quantify trifluoromethyl’s contribution to membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
